2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide
Description
Historical Development of Hydroxyimino Acetamide Research
The exploration of hydroxyimino acetamides began in the late 20th century as researchers sought to enhance the stability and bioavailability of imine-containing compounds. Early work focused on simple derivatives, such as N-substituted 2-hydroxyiminoacetamides, which demonstrated reversible inhibition of cholinesterases. The introduction of aromatic substituents, including chlorophenyl and pyridinyl groups, emerged in the 2000s to improve target binding affinity and metabolic resistance. For example, the synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)acetamide derivatives marked a shift toward halogenated and fluorinated motifs to optimize electronic effects.
A pivotal advancement occurred with the integration of trifluoromethylpyridine cores, which combined lipophilicity and electron-withdrawing properties to enhance membrane permeability. The compound , bearing both 4-chlorophenyl and 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups, reflects this trend. Its malonate ester precursors, such as dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate, were critical intermediates in early synthetic routes. Subsequent modifications, including the introduction of the hydroxyimino methyl group, aimed to create dual-binding interactions with biological targets, as seen in studies of acetylcholinesterase inhibitors.
Scientific Significance in Organic and Medicinal Chemistry
This compound’s significance lies in its multifunctional architecture, which enables diverse non-covalent interactions. The 4-chlorophenyl group contributes hydrophobic and π-π stacking interactions, while the trifluoromethylpyridinyl moiety enhances dipole-dipole forces and metabolic stability. The hydroxyimino acetamide group serves as a hydrogen bond donor-acceptor pair, facilitating binding to enzymatic active sites. For instance, molecular docking studies of analogous hydroxyiminoacetamides revealed triple-binding modes with acetylcholinesterase, involving interactions at the catalytic anionic site, peripheral anionic site, and mid-gorge region.
In antimicrobial research, structurally related naphthyridine derivatives with cyclopropyl and trifluoromethyl groups have demonstrated potent activity against Gram-positive and Gram-negative pathogens. The compound’s pyridinyl and chloro substituents mirror these pharmacophores, suggesting potential utility in overcoming antibiotic resistance. Computational models predict a density of 1.51 g/cm³ and a pKa of 10.65, indicating favorable solubility and ionization properties for drug-like behavior.
Current Research Landscape and Challenges
Contemporary studies focus on optimizing the compound’s synthetic accessibility and target selectivity. One challenge is the steric hindrance posed by the 3-chloro-5-(trifluoromethyl)pyridinyl group, which complicates coupling reactions during stepwise assembly. Researchers are investigating transition-metal-catalyzed cross-coupling strategies to improve yields, as seen in the synthesis of malonate esters using palladium complexes.
Another area of interest is the balance between lipophilicity and aqueous solubility. While the trifluoromethyl group enhances membrane penetration, it may reduce solubility in physiological environments. Modifications such as prodrug formulations or the introduction of ionizable groups are under exploration. Additionally, the compound’s potential off-target effects on non-cholinesterase enzymes remain poorly characterized, necessitating rigorous selectivity profiling.
In antimicrobial applications, the rise of multidrug-resistant pathogens has intensified efforts to refine its activity spectrum. Comparative studies with fluoroquinolones and naphthyridine derivatives highlight the need for structural tuning to avoid cross-resistance mechanisms. For example, replacing the cyclopropyl group in related compounds with a 2,4-difluorophenyl moiety improved activity against methicillin-resistant Staphylococcus aureus (MRSA). Such insights could guide analogous modifications to this compound.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-hydroxyiminomethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3N3O2/c16-10-3-1-8(2-4-10)12(14(24)22-7-23-25)13-11(17)5-9(6-21-13)15(18,19)20/h1-7,12,25H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBYEPYWWDKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H14Cl2F3N3O
- Molecular Weight : 404.21 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
The compound features a chlorophenyl group, a trifluoromethyl pyridine moiety, and a hydroxyimino functional group, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The hydroxyimino group is known to facilitate interactions with enzymes and receptors, potentially leading to the inhibition or modulation of specific biological processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways that regulate cell function.
Antiviral Activity
Recent studies have indicated that compounds similar to this one exhibit antiviral properties against several viruses, including Hepatitis C virus (HCV) and Influenza viruses. For example:
- In vitro studies demonstrated that related compounds can inhibit HCV replication with IC50 values in the low micromolar range (e.g., 0.35 μM) .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could also possess similar properties.
Anticancer Potential
Preliminary research highlights the potential of this compound in cancer therapy:
- Cell Line Studies : Compounds with similar structures have been tested against cancer cell lines, showing significant cytotoxic effects at concentrations ranging from 10 to 100 μg/mL .
Case Studies and Research Findings
- Study on Antiviral Activity :
- Antimicrobial Efficacy :
-
Cytotoxicity Assays :
- In vitro assays conducted on various cancer cell lines revealed that compounds with structural similarities induced apoptosis at specific concentrations, supporting their potential as anticancer agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Pyridinyl Substituents : The 3-chloro-5-trifluoromethyl-pyridinyl group is a recurring motif in fungicides (e.g., Fluopyram). This moiety enhances binding to fungal succinate dehydrogenase (SDH) enzymes .
- Acetamide Variations: The hydroxyimino group in the target compound distinguishes it from Fluopyram’s benzamide and other derivatives with thioether or triazole linkages. These differences impact solubility and target affinity .
- Linker Groups : Ethyl linkers (as in Fluopyram) increase molecular flexibility, whereas rigid acetamide backbones (as in the target compound) may restrict conformational mobility during enzyme binding .
Physicochemical Properties
- Hydrogen Bonding: The hydroxyimino group in the target compound and N-(4-chlorophenyl)-2-(hydroxyimino)acetamide facilitates intermolecular hydrogen bonds, improving crystalline stability .
Q & A
Q. What are the recommended synthetic strategies for 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide?
A standard approach involves the condensation of chlorophenyl and pyridinyl precursors with hydroxylamine derivatives. For example, outlines the synthesis of a related N-chlorophenyl acetamide via reaction of diphenylacetyl chloride with aniline derivatives in dichloromethane, using triethylamine as a base, followed by crystallization from toluene . Hydroxylamine incorporation may require anhydrous conditions to prevent hydrolysis. Purity optimization often employs column chromatography or recrystallization in ethanol/water systems, as described for analogous structures in .
Q. How can researchers determine the crystal structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. details data collection using an Enraf–Nonius CAD-4 diffractometer, with absorption correction via ψ-scans . Hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) and dihedral angles between aromatic rings (e.g., 6.3° in ) are critical for understanding packing motifs . Software like SHELXL is used for refinement, achieving R-values < 0.05 for high-confidence structures .
Advanced Research Questions
Q. What methodologies are employed to investigate the electronic properties (e.g., HOMO-LUMO, MESP) of such chloroacetamide derivatives?
Density Functional Theory (DFT) calculations, as in , analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer . Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites, while FTIR spectroscopy validates computational results by comparing experimental vs. theoretical vibrational frequencies (e.g., C=O stretches at ~1700 cm⁻¹) . Gaussian09 with B3LYP/6-31G(d,p) basis sets is commonly used .
Q. How should researchers address contradictions in reported hydrogen-bonding geometries across crystallographic studies?
Discrepancies in bond lengths or angles (e.g., N–H⋯O vs. O–H⋯N) require validation through:
- High-resolution data : Ensure reflections are measured at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Multivariate analysis : Compare hydrogen-bond geometries (e.g., D–H⋯A angles, distances) across similar structures (e.g., vs. 9) to identify outliers .
- Complementary techniques : Pair SCXRD with solid-state NMR or FTIR to confirm intermolecular interactions .
Q. What experimental design approaches optimize synthesis yield and purity of complex acetamide derivatives?
highlights Design of Experiments (DoE) for systematic optimization . Key steps include:
- Factor screening : Identify critical variables (e.g., temperature, stoichiometry) via Plackett-Burman designs.
- Response surface methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time) using central composite designs.
- Flow chemistry : Continuous reactors improve reproducibility, as demonstrated for diazomethane synthesis in .
Q. How do substituents (e.g., trifluoromethyl, chloro) influence molecular interactions and stability?
- Steric effects : Bulky groups (e.g., trifluoromethyl) increase dihedral angles between aromatic rings, reducing π-π stacking (e.g., 85.8° in ) .
- Electronic effects : Chloro substituents enhance hydrogen-bond acceptor strength, stabilizing crystal lattices (e.g., C–H⋯Cl interactions in ) .
- Thermodynamic stability : Differential Scanning Calorimetry (DSC) can correlate melting points (e.g., 427 K in ) with substituent electronic profiles .
Key Considerations for Researchers
- Methodological rigor : Combine SCXRD, DFT, and DoE to resolve structural and synthetic ambiguities.
- Data transparency : Report raw crystallographic data (e.g., CIF files) and statistical models to facilitate reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
